molecular formula C20H17N B14594239 (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine CAS No. 61308-92-7

(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine

Katalognummer: B14594239
CAS-Nummer: 61308-92-7
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: KHFUAPRUMZVYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an imine group (C=N) attached to a phenyl group and a 1,2-dihydroacenaphthylene moiety. The structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of 1,2-dihydroacenaphthylene-5-carbaldehyde with aniline under acidic or basic conditions to form the imine product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving imines. It may also serve as a model compound for understanding the behavior of imine-containing biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive compounds with therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it suitable for applications in material science and nanotechnology.

Wirkmechanismus

The mechanism of action of (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the phenyl and 1,2-dihydroacenaphthylene moieties may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-methylethan-1-imine
  • (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-ethylethan-1-imine
  • (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-propylethan-1-imine

Uniqueness

(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is unique due to the presence of the phenyl group, which can enhance its reactivity and binding properties compared to other similar compounds. The 1,2-dihydroacenaphthylene moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61308-92-7

Molekularformel

C20H17N

Molekulargewicht

271.4 g/mol

IUPAC-Name

1-(1,2-dihydroacenaphthylen-5-yl)-N-phenylethanimine

InChI

InChI=1S/C20H17N/c1-14(21-17-7-3-2-4-8-17)18-13-12-16-11-10-15-6-5-9-19(18)20(15)16/h2-9,12-13H,10-11H2,1H3

InChI-Schlüssel

KHFUAPRUMZVYDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1)C2=CC=C3CCC4=C3C2=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.